Lithium acetate

Descripción

Evolution of Lithium Acetate (B1210297) in Chemical Sciences

The history of lithium salts in science extends back to the 19th century, with early uses in medicine. nih.gov Lithium acetate, specifically, was registered as a therapeutic agent in Germany by 1967, as part of a broader exploration of lithium compounds for psychiatric applications. nih.gov In its early chemical characterization, only two forms were commonly recognized: the anhydrous salt and this compound dihydrate, with the latter being more thoroughly studied. researchgate.netacs.org

Early synthetic understanding was rooted in fundamental acid-base chemistry, where this compound is the product of neutralizing the weak acetic acid with the strong base, lithium hydroxide (B78521). bisleyinternational.com For a considerable time, its applications were specific, primarily finding a role as a buffer and a catalyst in certain organic reactions. However, the late 20th century saw a significant expansion of its utility, particularly with the advent of genetic engineering. The discovery of its efficacy in the transformation of yeast cells marked a pivotal moment, establishing this compound as a cornerstone reagent in molecular biology laboratories worldwide. ebi.ac.uk More recent investigations have delved into its structural complexities, revealing previously unknown polymorphs and hydrates, and showcasing its nature as a 3D coordination polymer, a significant evolution from the initially characterized one-dimensional structure of its dihydrate form. researchgate.netacs.org

Contemporary Research Trajectories and Interdisciplinary Significance

Modern research on this compound is characterized by its interdisciplinary nature, with significant findings in molecular biology, materials science, and catalysis. This broad utility stems from its distinct physicochemical properties.

In Molecular Biology, this compound is crucial for two primary applications:

Yeast Transformation: It is a key component in protocols for introducing foreign DNA into yeast (Saccharomyces cerevisiae). ebi.ac.ukchemicalbook.com The lithium ions are believed to exert a chaotropic effect, permeabilizing the yeast cell wall and making it more porous, which facilitates the uptake of plasmid DNA. bisleyinternational.comebi.ac.ukpoworks.com This method, often used in conjunction with polyethylene (B3416737) glycol (PEG) and single-stranded carrier DNA, is fundamental for genetic manipulation and cloning in yeast. ebi.ac.uk

Gel Electrophoresis: this compound is used as a buffer for the separation of DNA and RNA. wikipedia.orgpoworks.com Gels made with this compound buffer have lower electrical conductivity compared to traditional Tris-acetate-EDTA (TAE) buffers. wikipedia.orgatamanchemicals.com This property allows for running the electrophoresis at higher voltages (up to 30 V/cm) without significant heat generation, drastically reducing the time required for separation. wikipedia.org

In Materials Science and Electrochemistry, research is focused on its role in energy storage and other advanced materials:

Other Applications: It is utilized in the production of specialty lubricating greases capable of withstanding extreme temperatures, in some ceramic and cement formulations, and as a coolant for corrosion control in pressurized water reactors. atamanchemicals.com

In Catalysis, this compound functions as a catalyst or catalyst support in various organic reactions. sigmaaldrich.comsigmaaldrich.com It has been shown to effectively catalyze aldol (B89426) reactions under weakly basic conditions. sigmaaldrich.com Furthermore, it is employed in industrial processes for the production of polymers such as polyesters, alkyd resins, and acrylic polymers. atamanchemicals.com

The following data tables provide key information on the properties and applications of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₂H₃LiO₂ |

| Molar Mass | 65.98 g/mol |

| Appearance | White crystalline solid bisleyinternational.com |

| Density | 1.26 g/cm³ wikipedia.orgbisleyinternational.com |

| Melting Point | 283–286 °C wikipedia.orgbisleyinternational.com |

| Solubility in Water | 45.0 g/100 mL wikipedia.org |

Table 2: Comparison of Electrophoresis Buffers

| Feature | This compound Buffer | Tris-acetate-EDTA (TAE) Buffer |

|---|---|---|

| Electrical Conductivity | Low wikipedia.orgbisleyinternational.com | High |

| Typical Running Voltage | 5-30 V/cm wikipedia.orgatamanchemicals.com | 5-10 V/cm wikipedia.org |

| Heat Generation | Low wikipedia.orgatamanchemicals.com | High |

| Run Time | Faster wikipedia.org | Slower |

| Resolution (small DNA) | Lower resolution for fragments <500 bp wikipedia.orgpoworks.com | Higher resolution for small fragments |

Table 3: Overview of this compound Applications

| Field | Application | Research Finding/Benefit |

|---|---|---|

| Molecular Biology | Yeast Transformation | Permeabilizes cell walls, enhancing DNA uptake. bisleyinternational.comebi.ac.uk |

| Gel Electrophoresis Buffer | Low conductivity allows for faster runs at higher voltages with less heat. wikipedia.orgatamanchemicals.com | |

| Materials Science | Lithium-Ion Batteries | Used as a lithium source, electrolyte additive, and precursor for cathode materials. chemicalbook.comsigmaaldrich.comacs.org |

| Lubricating Greases | A key component in high-performance greases for extreme conditions. atamanchemicals.com |

| Catalysis | Organic Synthesis | Acts as a catalyst for reactions like aldol condensation and polymer production. atamanchemicals.comsigmaaldrich.com |

Foundational Concepts in Acetate Chemistry Relevant to Lithium Salts

The properties and reactivity of this compound are grounded in the fundamental chemistry of the acetate ion and its interaction with the lithium cation.

The acetate anion (CH₃COO⁻) is the conjugate base of acetic acid. vedantu.comwikipedia.org Its structure is stabilized by resonance, where the negative charge is delocalized equally across the two oxygen atoms. vedantu.comgeeksforgeeks.org This delocalization makes the acetate ion a stable species and a good ligand for metal cations. geeksforgeeks.org

As a member of the carboxylate salt family, this compound is formed when the acetate anion ionically bonds with a lithium cation (Li⁺). poworks.comwikipedia.org This salt formation typically occurs through the reaction of a carboxylic acid with a suitable base, such as lithium hydroxide or lithium carbonate. thieme-connect.de The resulting salts, like this compound, often exhibit different properties compared to their parent carboxylic acid, including increased stability and water solubility. thieme-connect.de

In the context of coordination chemistry, the acetate ligand can bind to metal ions in various ways. For highly electropositive elements like lithium, the bond to the oxygen atoms of the acetate is significant. wikipedia.org The small size and high charge density of the Li⁺ ion lead to strong coordination with the carbonyl oxygen. thieme-connect.de Research on the crystal structure of this compound hydrates has revealed complex three-dimensional coordination polymers, where lithium ions are coordinated by oxygen atoms from multiple acetate ligands, highlighting the versatile binding nature of the acetate ion with lithium. researchgate.netacs.org

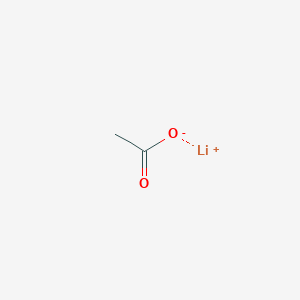

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

546-89-4 |

|---|---|

Fórmula molecular |

C2H4LiO2 |

Peso molecular |

67.0 g/mol |

Nombre IUPAC |

lithium;acetate |

InChI |

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4); |

Clave InChI |

QQGWBRJQPRTJDA-UHFFFAOYSA-N |

SMILES |

[Li+].CC(=O)[O-] |

SMILES isomérico |

[Li+].CC(=O)[O-] |

SMILES canónico |

[Li].CC(=O)O |

Otros números CAS |

546-89-4 |

Descripción física |

Liquid |

Pictogramas |

Irritant; Health Hazard |

Sinónimos |

lithium acetate lithium acetate enolate anion |

Origen del producto |

United States |

Synthetic Methodologies and Preparative Routes for Lithium Acetate

Neutralization-Based Synthesis Approaches

Neutralization reactions offer a straightforward route to synthesize lithium acetate (B1210297) by reacting a lithium base with acetic acid.

Lithium acetate can be synthesized through the neutralization reaction between lithium hydroxide (B78521) and acetic acid. This process typically involves reacting lithium hydroxide, often in its monohydrate form (LiOH·H₂O), with glacial acetic acid (CH₃COOH) in an aqueous medium. The reaction is a classic acid-base neutralization, yielding this compound and water. atamanchemicals.compatsnap.comaxiomcorporate.com

The general reaction can be represented as: LiOH·H₂O + CH₃COOH → LiCH₃COO + 2H₂O google.com

Industrial methods for preparing battery-grade anhydrous this compound often utilize industrial-grade lithium hydroxide monohydrate and glacial acetic acid as raw materials. These are subjected to a neutralization reaction in pure water. patsnap.comgoogle.comgoogle.com The process typically involves dissolving the lithium hydroxide monohydrate in water and then slowly adding glacial acetic acid under stirring. patsnap.comgoogle.comgoogle.com The pH of the reaction system is carefully adjusted, often to a range between 7.0 and 7.5, using either glacial acetic acid or lithium hydroxide as needed. patsnap.comgoogle.comgoogle.com After the reaction is complete and the pH is stable, the resulting solution is filtered to remove any insoluble impurities, yielding a pure this compound solution. patsnap.comgoogle.comgoogle.com

An example of a reported synthesis involves adding 250 kg of industrial-grade lithium hydroxide monohydrate to 500 L of pure water, followed by the slow addition of 360 kg of glacial acetic acid under stirring. The pH is adjusted to 7.0 with glacial acetic acid, and after stabilization, the pH is between 7-7.5. The solution is then filtered. patsnap.comgoogle.comgoogle.com Other examples use different quantities while maintaining similar ratios and pH ranges. patsnap.comgoogle.comgoogle.com

Another neutralization-based approach involves the reaction of lithium carbonate (Li₂CO₃) with acetic acid. This reaction also produces this compound, along with water and carbon dioxide. easychem.org

The general reaction is: Li₂CO₃ + 2CH₃COOH → 2LiCH₃COO + H₂O + CO₂↑ easychem.org

This method is also used to obtain a this compound solution. patsnap.comgoogle.com One described process involves mixing lithium carbonate with pure water to form a slurry. Acetic acid is then added to this slurry and stirred. For instance, 100 parts by mass of lithium carbonate can be mixed with 440 parts by mass of pure water to create a slurry, to which 180.6 parts by mass of acetic acid (99.7% purity) is added and stirred at 25°C for 24 hours to produce a this compound aqueous solution. google.com Different molar ratios of acetic acid to lithium carbonate, such as 1.1 or 1.2 times the molar ratio of lithium carbonate, have been explored in this synthesis route. google.com

Anhydrous this compound Preparation Techniques

Preparing anhydrous this compound, particularly to meet the stringent requirements for battery applications, involves specific dehydration techniques to minimize moisture content. patsnap.comgoogle.comamericanelements.com

Existing methods for preparing anhydrous this compound, often starting from this compound dihydrate crystals obtained through concentrated crystallization of solutions from neutralization reactions, can sometimes result in high moisture content. patsnap.comgoogle.com

Optimization of dehydration processes is crucial for obtaining anhydrous this compound with low moisture levels. Thermal dehydration is a common technique. This compound dihydrate loses its water molecules upon heating. atamanchemicals.commoleculardimensions.com Reported methods include drying the material. google.com Vacuum drying is employed to enhance the removal of water. One method specifies vacuum drying at a design temperature of 110°C under a vacuum tightness of -0.08 Mpa for 8 hours. google.com Another study mentions thermal dehydration of acetates at 200°C prior to their use in non-aqueous solutions for sol-gel synthesis. researchgate.net Lithium hydroxide monohydrate, a common starting material, loses its water at 100-110°C. atamanchemicals.com

For battery-grade anhydrous this compound, strict control over moisture content is essential. The target water content is often very low, with one method aiming for less than 500 ppm. google.com The preparation method for battery-grade anhydrous this compound using lithium hydroxide monohydrate and glacial acetic acid involves concentrating the this compound net liquid obtained from the neutralization reaction and drying it twice to achieve high quality and low moisture content. patsnap.comgoogle.com This two-step drying process is a key aspect of controlling the final moisture level in the anhydrous product. google.com

Sol-Gel Synthesis Utilizing this compound Precursors

This compound, particularly this compound dihydrate, is frequently used as a lithium precursor in sol-gel synthesis routes for preparing various inorganic materials, especially those intended for lithium-ion battery applications. worldscientific.comescholarship.orgresearchgate.netmdpi.comias.ac.inaip.orgmdpi.comsigmaaldrich.com

In sol-gel synthesis, metal precursors, including this compound, are dissolved in a solvent to form a homogeneous solution (sol). This sol is then converted into a gel through hydrolysis and condensation reactions. The gel is subsequently dried and calcined at high temperatures to obtain the desired solid material. mdpi.com

This compound's solubility in water and ethanol (B145695) makes it a suitable precursor for these solution-based methods. atamanchemicals.comamericanelements.comlithium-chemical.com It has been used in the sol-gel synthesis of cathode materials like LiFePO₄, LiMn₂O₄, and LiCoO₂ worldscientific.comescholarship.orgresearchgate.netaip.org and anode materials such as Li₄Ti₅O₁₂. ias.ac.insigmaaldrich.com

Typical sol-gel procedures involving this compound include dissolving this compound (e.g., this compound dihydrate) along with other metal acetate or nitrate (B79036) precursors in a solvent like ethanol or water. escholarship.orgias.ac.inaip.org A chelating agent, such as citric acid or glycolic acid, is often added to complex the metal ions and ensure homogeneity in the gel. worldscientific.comescholarship.orgresearchgate.netmdpi.comaip.org The solution is stirred and heated to facilitate dissolution and subsequently to evaporate the solvent and promote gel formation. researchgate.netmdpi.commdpi.com The resulting gel is then dried and subjected to high-temperature calcination, during which the acetate precursors decompose to form the desired metal oxide or phosphate (B84403) structure. escholarship.orgaip.orgmdpi.com The decomposition of this compound and other acetate precursors is a significant step in the thermal treatment process in sol-gel synthesis. aip.orgmdpi.com

For example, in the sol-gel synthesis of LiFePO₄, this compound dihydrate is used alongside iron nitrate, phosphoric acid, and glycolic acid as a chelating agent. The metal compounds are dissolved, mixed, and heated to form a gel, which is then heated under nitrogen to decompose the acetates and phosphates and finally calcined to obtain the LiFePO₄. escholarship.org Similarly, this compound dihydrate has been used with manganese acetate, titanium oxide, and tin oxide in ethanol with oxalic acid as a chelating agent for the sol-gel preparation of doped LiMn₂O₄. aip.org

The pH of the precursor solution can influence the characteristics of the final material in sol-gel synthesis utilizing this compound. Studies on the sol-gel fabrication of Li₄Ti₅O₁₂ using this compound and titanium butoxide precursors have shown that varying the initial pH of the precursor solutions affects the purity and crystallite size of the resulting material. ias.ac.in

Here is a summary of typical parameters and precursors used in sol-gel synthesis involving this compound:

| Material Synthesized | Lithium Precursor | Other Metal Precursors | Solvent(s) | Chelating Agent(s) | Calcination Temperature range (°C) |

| Li[Li₀.₂Mn₀.₅₆Ni₀.₁₆Co₀.₀₈]O₂ | This compound dihydrate | Mn, Ni, Co acetate tetrahydrates | Not specified | Citric acid | 700-900 |

| LiFePO₄ | This compound dihydrate | Iron nitrate, Phosphoric acid | Water, Glycolic acid | Glycolic acid | 300 (decomposition), 600 (calcination) |

| LiCoO₂ | This compound dihydrate | Cobalt acetate tetrahydrate | Not specified | Citric acid | 700 |

| LiMn₂O₄ (doped) | This compound dihydrate | Manganese acetate, Titanium oxide, Tin oxide | Ethanol | Oxalic acid | >500 |

| Li₄Ti₅O₁₂ | This compound | Titanium butoxide | Ethanol | Not specified | 850 |

| Li₁.₂Ni₀.₂Mn₀.₆O₂ | Metal acetates (including Li) | Nickel acetate, Manganese acetate | Not specified | Not specified | 600 (decomposition), 900 (crystallization) |

This table illustrates the versatility of this compound as a precursor in the sol-gel synthesis of various lithium-containing materials, with the specific conditions and co-precursors tailored to the desired final product.

This compound: A Comprehensive Overview

This compound (LiCH₃COO) is an organic lithium salt with diverse applications, ranging from its use as a catalyst in organic synthesis to its role in the preparation of advanced materials. It exists in both anhydrous and dihydrate forms, exhibiting distinct structural properties.

The primary method for preparing this compound involves the neutralization reaction between a lithium source and acetic acid (CH₃COOH). A common route utilizes lithium hydroxide monohydrate (LiOH·H₂O) or lithium carbonate (Li₂CO₃) as the lithium source.

The neutralization reaction between lithium hydroxide and acetic acid can be represented by the equation: LiOH + CH₃COOH → LiCH₃COO + H₂O atamanchemicals.com

When using lithium hydroxide monohydrate and glacial acetic acid as raw materials, a this compound solution is produced through the neutralization reaction. This solution can then be concentrated and dried to obtain anhydrous this compound. This method is noted for its use of inexpensive and readily available raw materials, a simple process, strong operability, and high utilization rate of elements, with a reported product yield exceeding 95% and no production of harmful gases or waste residues. google.compatsnap.com

Another approach involves the reaction of lithium carbonate with acetic acid: Li₂CO₃ + 2CH₃COOH → 2LiCH₃COO + H₂O + CO₂

While neutralization is the main method, current techniques for producing anhydrous this compound from concentrated crystallization of the solution obtained via lithium hydroxide or lithium carbonate reaction often result in high moisture content. google.compatsnap.com

A novel, sustainable method for producing high-purity this compound involves bipolar membrane electrodialysis (BPED) metathesis of lithium sulfate (B86663) (Li₂SO₄) and acetic acid. This process prepares a this compound product solution, followed by evaporation for purification. This method is described as high-yield, cost-effective, and green, maximizing the utilization of materials and eliminating waste discharge. acs.orgacs.org

Crystallization Processes and Single Crystal Growth

This compound exists in different crystalline forms, including the well-known dihydrate (CH₃COOLi·2H₂O) and various anhydrous polymorphs and other hydrates. acs.org Crystals of this compound dihydrate belong to the orthorhombic crystal system. atamanchemicals.comsigmaaldrich.cniucr.org

Single crystals of this compound dihydrate can be prepared from a solution of this compound. sigmaaldrich.cn The crystallization process often involves techniques like slow evaporation from an aqueous solution. scirp.orgpsu.eduresearchgate.net

Research has explored the growth of other crystals using this compound as an additive or from this compound-containing solutions. For instance, gamma-glycine single crystals have been successfully grown by the slow evaporation technique from aqueous solutions containing glycine (B1666218) and this compound. researchgate.net The presence of this compound can influence the nucleation and morphology of growing crystals. In the case of glycine, adding zinc acetate, another acetate salt, has been shown to affect the nucleation period and can lead to different crystal polymorphs depending on its concentration. arabjchem.org

Anhydrous this compound can exist in different polymorphic forms, which are three-dimensional coordination polymers, contrasting with the one-dimensional structure of this compound dihydrate. acs.org Studies using techniques like single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and infrared spectroscopy (FTIR) are employed to characterize the structures and stability of these different crystalline forms. acs.org

Data regarding the crystal structure of this compound dihydrate indicates it crystallizes in the orthorhombic system. atamanchemicals.comsigmaaldrich.cniucr.org Unit cell dimensions for this compound dihydrate have been reported. iucr.org Anhydrous this compound has been reported to be triclinic. iucr.org

Here is a table summarizing some crystal data:

| Compound | Crystal System | Space Group |

| This compound dihydrate | Orthorhombic | Not specified in snippets atamanchemicals.comsigmaaldrich.cniucr.org |

| Anhydrous this compound | Triclinic | P1 iucr.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its application in various chemical processes are increasingly being evaluated through the lens of green chemistry principles. The inherent properties of this compound, such as its high recyclability and ease of waste disposal, contribute to its environmental attributes. zjrskj.cn

One notable application aligning with green chemistry is the use of anhydrous this compound as a catalyst in drug synthesis. Its catalytic activity in reactions like asymmetric synthesis, coupling reactions, and multi-component reactions can lead to higher yields and reduced by-product formation, as seen in the synthesis of paclitaxel. zjrskj.cn Furthermore, it can facilitate reactions under milder conditions, such as achieving efficient conversion in the preparation of antidepressants like fluoxetine (B1211875) at low temperatures, avoiding the need for energy-intensive high-temperature processes. zjrskj.cn

Continuous flow chemistry, in contrast to traditional batch reactions, offers a greener approach by potentially reducing solvent usage and carbon emissions. Anhydrous this compound can be utilized in continuous flow reactors for continuous production, leading to significant reductions in solvent consumption and carbon footprint. zjrskj.cn

Another green chemistry aspect is the potential for biocatalytic synergy. When combined with enzyme catalysis, this compound can stabilize the enzyme active center, improving conversion rates while avoiding the heavy metal pollution often associated with other catalysts. An example is its use in the synthesis of atorvastatin. zjrskj.cn

The sustainable production of this compound itself is an area of research. The proposed method using bipolar membrane electrodialysis metathesis of lithium sulfate and acetic acid exemplifies a green synthetic route by maximizing material utilization and eliminating waste discharge. acs.orgacs.org

The use of this compound as a catalyst in solvent-free Biginelli reactions is another example of applying green chemistry principles, leading to efficient synthesis of dihydropyrimidinones under mild and eco-friendly conditions. nih.gov Techniques like "grindstone chemistry," which involve grinding solids together, can initiate reactions with minimal energy transfer and result in less waste, aligning with green chemistry principles, and have been explored in conjunction with this compound catalysis. nih.gov

Advanced Catalytic Applications of Lithium Acetate in Organic Synthesis

Lithium Acetate (B1210297) as a Lewis Acid Catalyst

Lithium acetate can function as a Lewis acid catalyst in organic reactions. Lewis acids are electron pair acceptors, and in the context of catalysis, they can activate substrates towards nucleophilic attack or facilitate bond cleavage.

Aldol (B89426) Reactions and Enolate Chemistry

The aldol reaction is a fundamental carbon-carbon bond forming reaction in organic chemistry, involving the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound. This compound has been demonstrated to catalyze aldol reactions. oup.comscilit.comresearchgate.net These reactions often involve the formation and reaction of enolates, which are nucleophilic species derived from carbonyl compounds.

This compound has been shown to catalyze aldol reactions between trimethylsilyl (B98337) enolates and aldehydes. oup.comscilit.comresearchgate.net These reactions proceed smoothly in anhydrous solvents such as dimethylformamide (DMF) or pyridine, yielding the corresponding aldols in good to high yields under weakly basic conditions. oup.comscilit.comresearchgate.net Trimethylsilyl enolates derived from carboxylic esters have also been observed to act as effective nucleophiles in this compound-catalyzed aldol reactions, even in the presence of water. oup.comcapes.gov.broup.com This represents a notable instance of Lewis base-catalyzed aldol reactions utilizing silyl (B83357) enolates from carboxylic esters in a water-containing organic solvent. oup.comcapes.gov.broup.com

Studies have indicated that this compound acts as an effective Lewis base catalyst in these aldol reactions. oup.com The reaction can proceed efficiently even in water-containing DMF. oup.comcapes.gov.broup.com Aldehydes possessing functional groups such as free amide, hydroxyl, or carboxyl groups have been shown to react smoothly under these conditions, affording the desired aldols in moderate to high yields. oup.com

Stereoselectivity in aldol condensations is a critical aspect for controlling the relative configuration of newly formed stereocenters. While the provided search results specifically highlight this compound's role in catalyzing aldol reactions with trimethylsilyl enolates, detailed information on the stereoselective aspects specifically imparted by this compound in aldol condensations within these results is limited. General principles of aldol stereoselectivity involve factors such as the enolate geometry, the presence of chiral auxiliaries, and the nature of the catalyst and reaction conditions. wikipedia.orgijnrd.orgwiley-vch.de The stereochemical outcome can be influenced by the metal counterion, with shorter metal-oxygen bonds potentially leading to greater stereoselection. wikipedia.org

Biginelli Multicomponent Synthesis

The Biginelli reaction is a multicomponent reaction that provides access to dihydropyrimidinones. This compound has been identified as a novel and effective catalyst for the Biginelli reaction. nih.govsemanticscholar.orgnih.govresearchgate.netkab.ac.ug This one-pot synthesis involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea. nih.govsemanticscholar.orgnih.govresearchgate.net

A significant advantage of using this compound as a catalyst in the Biginelli reaction is its effectiveness under solvent-free conditions. nih.govsemanticscholar.orgnih.govresearchgate.netkab.ac.ug This approach offers an environmentally friendly and efficient route to synthesize dihydropyrimidinones, representing an improvement over classical Biginelli protocols that often require strongly acidic conditions and organic solvents. nih.govsemanticscholar.orgnih.govresearchgate.netionike.com Solvent-free conditions can lead to faster reaction times and higher yields. nih.govsemanticscholar.org

Comparative studies have been conducted to evaluate the catalytic efficiency of this compound in the Biginelli reaction against other catalysts, such as polyphosphoric acid (PPA). nih.govsemanticscholar.orgresearchgate.netsemanticscholar.org These studies, often performed under neat (solvent-free) conditions, have shown that this compound is an effective promoter for the Biginelli reaction, yielding dihydropyrimidinones in good to excellent yields. nih.govsemanticscholar.orgnih.gov The efficiency of this compound can differ from other catalysts like PPA in terms of yields and purity of the products. nih.gov Aromatic aldehydes with various substituents, including electron-donating and electron-withdrawing groups, react well under this compound catalysis, producing the corresponding dihydropyrimidinones with high purity. nih.gov The method is also tolerant of various functional groups. nih.gov

Table: Comparative Catalytic Efficiency in Biginelli Reaction

| Catalyst | Conditions | Yield (%) | Time | Notes |

| This compound | Solvent-Free | 90-95 | 10-15 min | Efficient, mild, eco-friendly nih.govsemanticscholar.org |

| Polyphosphoric Acid | THF | 73 | 7-8 hours | Solvent-dependent nih.govsemanticscholar.org |

| This compound | CH3CN | Better | Faster | Compared to other solvents nih.govsemanticscholar.org |

| FeCl3 ·6H2O with HCl | With cocatalyst | - | - | Improvement over this method nih.govnih.gov |

Note: Yields and times are approximate and can vary depending on specific substrates.

Role in Ester Interchange Reactions

This compound is recognized for its catalytic activity in ester interchange reactions, a fundamental transformation in polymer chemistry and the synthesis of various organic compounds. atamanchemicals.com This process involves the exchange of alkoxy groups between an ester and an alcohol, or the exchange of acyl groups between an ester and a carboxylic acid.

Polyester (B1180765) Production

In the realm of polymer synthesis, this compound serves as an ester interchange catalyst in the production of polyesters. atamanchemicals.commpbio.com Polyesters are a class of polymers characterized by ester linkages in their main chain, widely used in fibers, films, and plastics. The catalytic action of this compound facilitates the transesterification reactions necessary for building the polyester chain from monomers such as diols and diesters.

Alkyd Resin and Acrylic Polymer Synthesis

Beyond polyesters, this compound is also employed as a catalyst in the synthesis of alkyd resins and acrylic polymers. atamanchemicals.commpbio.comomanchem.comrx-sol.comaxiomchemicals.comsamaterials.com Alkyd resins are complex polyesters modified with fatty acids, commonly used in paints and coatings. Acrylic polymers, derived from acrylate (B77674) and methacrylate (B99206) monomers, are known for their diverse applications, including adhesives, coatings, and molded plastics. This compound promotes the esterification and transesterification reactions involved in the formation of these polymers.

Catalyst Support and Reaction Efficiency Enhancement

This compound can function not only as a direct catalyst but also as a catalyst support, contributing to enhanced reaction efficiency and product yield in various chemical transformations. sigmaaldrich.com For instance, it has been found to improve the synthesis efficiency and crystallinity of ceria nanoparticles when added to the reaction mixture. rsc.org The presence of this compound can facilitate smoother reactions under weakly basic conditions, such as in the aldol reaction between trimethylsilyl enolates and aldehydes. sigmaaldrich.comresearchgate.net

Mechanistic Investigations of this compound Catalysis

Understanding the precise mechanisms by which this compound exerts its catalytic effects is crucial for optimizing reactions and developing new synthetic methodologies. Research has delved into the specific roles of this compound in various chemical processes.

Acetate-Accelerated Nanoparticle Growth

Studies have investigated the influence of acetate, often introduced as this compound, on the growth of nanoparticles. In the context of ceria nanoparticle synthesis, the addition of this compound has been shown to accelerate the growth and improve the crystallinity of the resulting nanoparticles. rsc.org This suggests a role for the acetate anion or the lithium cation, or both, in influencing the nucleation and growth kinetics of inorganic nanomaterials. Specifically, increasing the additions of excess acetate has been observed to decrease the average particle size and size distribution while increasing crystallinity. rsc.org

Lithium Acetate in Materials Science and Engineering

Electrolyte Components for Lithium-Ion Batteries

Lithium-ion batteries are a cornerstone of modern energy storage technology. The electrolyte, a crucial component, facilitates the transport of lithium ions between the electrodes during charge and discharge cycles. Lithium acetate (B1210297) has been explored as a component in various electrolyte formulations to enhance battery performance and safety. atamanchemicals.comsigmaaldrich.comzjrskj.cn

Enhancement of Ionic Conductivity and Electrochemical Performance

Ionic conductivity is a key property of battery electrolytes, directly impacting the battery's power capability. Lithium acetate, as a lithium salt, contributes mobile lithium ions to the electrolyte system. Its incorporation into polymer electrolytes has been shown to enhance ionic conductivity. sigmaaldrich.comresearchgate.net For instance, studies on plasticized chitosan-lithium acetate solid polymer electrolytes have demonstrated ionic conductivity values up to ~10⁻⁵ S cm⁻¹ at room temperature for specific compositions. researchgate.net The addition of plasticizers to polymer electrolytes containing this compound can increase polymer segmental mobility and reduce crystallinity, further improving ionic conduction. researchgate.net

Electrochemical performance, including cycling stability and capacity retention, is also influenced by the electrolyte. This compound can play a role in forming stable solid-electrolyte interphase (SEI) layers on electrode surfaces, which are critical for long-term battery performance. researchgate.net

"Water-in-Bisalt" Electrolyte Formulations

"Water-in-bisalt" (WIBS) electrolytes represent a class of highly concentrated aqueous electrolytes that utilize a mixture of two different lithium salts. These electrolytes aim to widen the electrochemical stability window of water, enabling the use of aqueous electrolytes in higher voltage applications. This compound has been investigated as a component in such formulations. sigmaaldrich.commdpi.com For example, a highly concentrated 40 m WIBS electrolyte composed of 32 mol kg⁻¹ potassium acetate and 8 mol kg⁻¹ this compound demonstrated a conductivity of 5.3 mS cm⁻¹ at 25 °C. mdpi.com While these acetate-based WIBS electrolytes can achieve high salt concentrations, their SEI efficiency might be less compared to those based on imide salts, potentially limiting their electrochemical stability window. mdpi.commdpi.com

Plasticized Polymer Electrolytes

Plasticized polymer electrolytes (SPEs) combine a polymer host with a plasticizer and a lithium salt to achieve a balance between mechanical stability and ionic conductivity. This compound is used as a doping salt in the preparation of plasticized polymer electrolytes for lithium-ion batteries. atamanchemicals.comkowachemical.com The plasticizer increases the flexibility and reduces the glass transition temperature of the polymer matrix, facilitating ion transport. researchgate.nettechscience.com Studies have explored various polymer hosts, such as chitosan (B1678972) and blends of polyvinyl alcohol (PVA) and polyvinyl pyrrolidone (PVP), in conjunction with this compound and plasticizers like oleic acid or ionic liquids, to develop SPEs with enhanced ionic conductivity and mechanical properties for battery applications. researchgate.netresearchgate.net

Nanocomposite Polymer Electrolytes for Supercapacitors

Nanocomposite polymer electrolytes incorporate nanoscale fillers into a polymer electrolyte matrix to improve ionic conductivity, mechanical strength, and electrochemical stability. This compound has been used as an ion provider in the development of nanocomposite solid polymer electrolytes for all-solid-state supercapacitors. researchgate.netuir.ac.idgoogle.cauir.ac.id For instance, a nanocomposite SPE system using corn starch as the host polymer, this compound as the salt, and nanosized titanium dioxide (TiO₂) as a filler has been investigated. researchgate.netuir.ac.id The addition of TiO₂ nanofiller was found to influence the conductivity, with an optimum conductivity of (8.37 ± 1.04) × 10⁻⁴ S cm⁻¹ achieved with 4 wt.% TiO₂ in the starch-LiOAc complex. researchgate.netuir.ac.id This demonstrates the potential of this compound-based nanocomposite polymer electrolytes for supercapacitor applications.

Precursors for Advanced Materials

This compound serves as a valuable precursor in the synthesis of a wide range of advanced materials, including ultra-high purity compounds and nanoscale materials. atamanchemicals.comnanochemazone.compoworks.comamericanelements.comamericanelements.comchemazone.in

Ultra High Purity Compounds and Nanoscale Materials

Acetates, including this compound, are recognized as excellent precursors for the production of ultra-high purity compounds, catalysts, and nanoscale materials. atamanchemicals.comnanochemazone.compoworks.comamericanelements.comchemazone.in The decomposition of this compound upon heating yields lithium oxide, a key component in the synthesis of various lithium-containing materials. atamanchemicals.comnanochemazone.com

This compound dihydrate, a common commercially available form, is utilized as a precursor material for synthesizing various lithium-based compounds. alkalisci.comsigmaaldrich.com This includes the synthesis of cathode materials for lithium-ion batteries, such as carbon-modified nanocrystalline LiFePO₄ (LiFePO₄/C) via sol-gel methods and LiMn₂O₄ films using sol-gel and spin-coating techniques. alkalisci.comsigmaaldrich.com It has also been used in the synthesis of cobalt-free cathodes like Mg and Zr modified LiNi₀.₅Mn₁.₅O₄ (LNMO). sigmaaldrich.com Furthermore, this compound can be a precursor for conductive polycrystalline solid-state electrolytes like Li₄B₇O₁₂Cl. alkalisci.com The use of high-purity this compound, with low trace metal content, is particularly well-suited for these applications, ensuring the purity and performance of the resulting advanced materials. sigmaaldrich.com

Thin-Film Deposition Processes for Electronic Components

This compound is suitable for use in thin-film deposition processes for the production of electronic components. sigmaaldrich.comsigmaaldrich.com Its high purity can help ensure minimal contamination during these processes. sigmaaldrich.comsigmaaldrich.com

Perovskite Thin Film Formation (e.g., LaLiTiO3)

This compound is used in the creation of lithium-containing perovskite thin films. alfa-chemistry.comsigmaaldrich.com Perovskite materials, such as LaLiTiO3, are being investigated for various applications, including solid electrolytes in lithium-ion batteries and in solar cells. google.comnih.gov The sol-gel method is one technique where this compound can be employed as a precursor for the synthesis of perovskite materials like lanthanum lithium titanate. sigmaaldrich.com

Cathode and Anode Material Development

This compound is frequently utilized as a precursor in the synthesis of both cathode and anode materials for lithium-ion batteries. sigmaaldrich.com

Lithium-Rich Cathode Material Synthesis

Metal acetates, including this compound, are used as precursors in the synthesis of lithium-rich layered oxide cathode materials, such as Li1.2Mn0.5100Ni0.2175Co0.0725O2 and Li1.2Ni0.2Mn0.6O2. mdpi.commdpi.comosti.gov These materials are promising for next-generation lithium-ion batteries due to their high specific capacity. mdpi.commdpi.com

Studies have investigated the effect of using acetate precursors compared to other salts like nitrates or sulfates in the synthesis of lithium-rich cathode materials. For instance, in the synthesis of Li1.2Mn0.5100Ni0.2175Co0.0725O2, using pure acetate salts resulted in larger particles compared to using pure nitrate (B79036) salts. mdpi.com A mixture of acetate and nitrate salts yielded intermediate particle sizes. mdpi.com The choice of lithium source, including this compound, can influence the morphology, structure, purity, and electrochemical performance of cathode materials like LiNi0.5Mn1.5O4 (LNMO). cbiore.id

Metal acetates decompose during heating steps in the synthesis process, which is crucial for the formation of the crystalline cathode material. mdpi.com For example, in the synthesis of Li1.2Ni0.2Mn0.6O2, two heating steps are involved: the first at 600 °C to decompose the metal acetates and the second at 900 °C to crystallize the material. mdpi.com

Spinel Li4Ti5O12 Thin-Film Electrodes

This compound can be used to create thin-film electrodes of spinel Li4Ti5O12 (LTO) for lithium-ion batteries. alfa-chemistry.comsigmaaldrich.com LTO is considered a promising anode material due to its high safety, low cost, and excellent cycling stability. spiedigitallibrary.orgmdpi.comresearchgate.net Sol-gel methods employing this compound and titanium precursors like titanium isopropoxide or titanium (IV) butoxide have been used to prepare LTO thin films. spiedigitallibrary.orgresearchgate.net

Thin films of LTO with thicknesses around 110 nm have been prepared by dipping gold-coated quartz substrates in sols prepared using titanium isopropoxide and this compound. researchgate.net The thermal treatment influences the phase composition, structure, and electrochemical behavior of the LTO films. researchgate.net Homogeneous, transparent, and crack-free LTO coatings have been achieved using this method. researchgate.net Another technique, electrostatic spray deposition (ESD), also utilizes this compound as a precursor for preparing thin film LTO electrodes with enhanced rate capability and energy density. spiedigitallibrary.org

Research indicates that the performance of thin-film Li4Ti5O12 electrodes is optimized when the parent materials have surface areas between approximately 20 to 110 m²/g, with a peak performance observed at 100 m²/g. psu.edu

Phosphorene and Molybdenum Selenide (B1212193) (MoSe2) as Anode Materials

While the direct use of this compound in the synthesis of phosphorene and molybdenum selenide (MoSe2) as anode materials is not explicitly detailed in the provided search results, these materials are being investigated as potential high-performance anode materials for lithium-ion batteries. researchgate.netarxiv.orgarxiv.orgstanford.eduacs.orgrsc.orgrsc.orgresearchgate.net

Phosphorene, a 2D material, shows promise as an anode material with a high theoretical specific capacity. arxiv.orgarxiv.orgstanford.edursc.org Studies indicate that phosphorene can accommodate a significant amount of lithium, with a theoretical capacity for a single layer reaching about 865 mAh/g. arxiv.org Experimental measurements have shown reversible capacities of around 453 mAh/g after 50 cycles for few-layered phosphorene. arxiv.org The diffusion of lithium in phosphorene is anisotropic and can be ultrafast along the zigzag direction. arxiv.org

MoSe2, a transition metal dichalcogenide, is also being explored as an anode material with a higher theoretical capacity compared to traditional graphite. researchgate.netacs.orgrsc.orgresearchgate.net MoSe2 nanocrystals synthesized via thermal decomposition have shown initial discharge capacities of 782 mAh/g at 0.1 C. researchgate.net During lithiation, MoSe2 undergoes a phase transition and the formation of Mo clusters and Li2Se. researchgate.net Challenges for MoSe2 as an anode material include low electronic conductivity and large volume changes during cycling, which are being addressed through the development of composite materials. acs.orgrsc.org

Inorganic-Organic Framework Materials

Lithium-based inorganic-organic frameworks (IOFs) are being researched for various applications, including energy storage. acs.orgcore.ac.ukgoogle.com this compound can be involved in the synthesis of such materials. acs.org IOFs can offer advantages as electrode materials due to their tunable structures and properties. acs.orggoogle.com Research in this area includes the investigation of lithium tartrate and other lithium dicarboxylates, exploring their structural diversity and electrochemical properties. core.ac.uk The structural trends of lithium dicarboxylates are influenced by the ligand geometry, metal:ligand ratio, and degree of solvation. core.ac.uk While promising, challenges remain in optimizing the electrochemical performance of these materials for battery applications, such as improving lithium mobility. core.ac.uk

Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3474584 |

| LaLiTiO3 | Not readily available (complex perovskite structure, CID usually for specific formula/structure) |

| Li4Ti5O12 | Not readily available (inorganic compound, CID usually for specific formula/structure) |

| Phosphorene | Not applicable (allotrope of Phosphorus, not a specific compound with a CID) |

| Molybdenum Selenide (MoSe2) | 6336539 |

| Li1.2Mn0.5100Ni0.2175Co0.0725O2 | Not readily available (complex oxide, CID usually for specific formula/structure) |

| Li1.2Ni0.2Mn0.6O2 | Not readily available (complex oxide, CID usually for specific formula/structure) |

| LiNi0.5Mn1.5O4 (LNMO) | Not readily available (spinel oxide, CID usually for specific formula/structure) |

| Lithium tartrate | 11257 |

| Lithium succinate (B1194679) | 165830 |

| Lithium L-malate | 189732 |

| Lithium methylsuccinate | Not readily available |

| Lithium tetrafluorosuccinate | Not readily available |

| Lithium 2,2-dimethylsuccinate | Not readily available |

| Lithium hydrogen D,L-malate | Not readily available |

| Lithium fumarate | 165829 |

| Lithium hydrogen fumarate | Not readily available |

| Li2Se | 82851 |

| Mo | 23951 |

| Li3P | 160114 |

| Na3P | 160115 |

Data Tables

Based on the search results, a data table summarizing some electrochemical performance data for anode materials discussed could be beneficial.

| Material (Anode) | Synthesis Method(s) Mentioned with Li Acetate Precursor | Key Performance Indicator (Example) | Value (Example) | Source Snippet Index |

| Li4Ti5O12 (Thin Film) | Sol-gel, Electrostatic Spray Deposition (ESD) | Specific capacity (ESD) at 0.15 A g⁻¹ | 293 mAh g⁻¹ | spiedigitallibrary.org |

| Li4Ti5O12 (Thin Film) | Sol-gel | Reversible capacity at 20C after 300 cycles (La-doped) | 142.5 mAh g⁻¹ | researchgate.net |

| Phosphorene (Few-layered) | Not specified with Li Acetate | Reversible stable capacity after 50 cycles | ~453 mAh/g | arxiv.org |

| MoSe2 (Nanocrystals) | Thermal decomposition (Li Acetate not specified) | Initial discharge capacity at 0.1 C | 782 mAh g⁻¹ | researchgate.net |

Crystal Structures and Topological Analysis

This compound is known to crystallize in different forms. The dihydrate, this compound dihydrate, has a characterized crystal structure. sigmaaldrich.com More recent research has expanded the understanding of this compound's solid forms, reporting two polymorphs of anhydrous this compound and three novel hydrates with varying this compound to water ratios (4:1, 7:3, and 1:1). acs.org These newly identified compounds exhibit three-dimensional (3D) coordination polymer structures, which differ from the one-dimensional (1D) structure observed in this compound dihydrate. acs.org

The structural characteristics of these forms have been investigated using techniques such as single crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD). acs.org Topological analysis, a method used to understand bonding and electron distribution in materials, has been applied in studies involving lithium compounds and acetate ligands. For instance, the electron localization function (ELF) has been utilized to analyze bonding, including the characterization of a lithium bond in lithium 2-pyridyl-N-oxide acetate. cdnsciencepub.com While this specific example involves a related compound, it illustrates the relevance of topological analysis in understanding the electronic structure and interactions within lithium-organic frameworks. Further studies on lithium-based inorganic-organic frameworks have employed topological analysis to identify structural similarities, revealing crystal structures topologically identical to lithium succinate in compounds utilizing substituted dicarboxylate ligands like L-malate, methylsuccinate, and tetrafluorosuccinate. core.ac.uk

Energetics and Phase Behavior Control

The thermal properties of this compound are significant in its materials science applications. Anhydrous this compound has a reported melting point in the range of 283-285 °C. sigmaaldrich.comfishersci.caamericanelements.com this compound dihydrate undergoes decomposition upon heating, yielding lithium oxide. americanelements.comamericanelements.com

Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study the thermal behavior, including decomposition and phase transitions, and to assess the relative stability of different this compound polymorphs and hydrates. acs.org

This compound dihydrate has been demonstrated to influence the phase behavior of other materials. For example, it can be used to lower the melting point of phase change material formulations based on sodium acetate trihydrate. google.com The reduction in the solid/liquid transition temperature is observed to be linear with the addition of this compound dihydrate, up to a concentration of 10% by weight. google.com This property is valuable for controlling the operating temperature range of thermal energy storage materials.

In the synthesis of lithium-rich cathode materials for batteries, metal acetates, including this compound as a lithium source, are used as precursors. mdpi.com Controlled heating steps are applied to decompose these acetate precursors and facilitate the crystallization of the desired material phases, highlighting the role of thermal treatment in controlling phase transformations during material synthesis. mdpi.com Studies on concentrated mixed cation acetate solutions, which can include this compound, explore the solubility limits and eutectic compositions in water, directly relating to the phase behavior of these electrolyte systems. rsc.org

Mechanical Properties and Ligand Interactions

The mechanical properties of materials incorporating this compound or acetate ligands are influenced by their composition and structure. While direct studies on the mechanical properties of bulk this compound are less common in the provided literature, research on related lithium-containing materials provides insights.

For instance, investigations into polymer electrolyte membranes based on cellulose (B213188) acetate doped with lithium salts, such as lithium perchlorate (B79767), examine mechanical characteristics like tensile strength and elongation at break. researchgate.netresearchgate.net These studies show that the inclusion of lithium salt can impact the mechanical robustness of the polymer matrix, with a 10% (w/w) addition of lithium perchlorate to cellulose acetate membranes leading to increased tensile strength and elongation at break. researchgate.net Although this research focuses on lithium perchlorate, the presence of the acetate group within the cellulose acetate polymer backbone underscores the relevance of acetate-containing structures in these mechanically characterized materials.

In the context of lithium-based inorganic-organic frameworks, the mechanical properties are understood to be dependent on the interactions between ligands and the metal centers, as well as the strength of the metal-ligand bonds. core.ac.uk This highlights the critical role of ligand chemistry and coordination environment in determining the mechanical behavior of these materials.

Furthermore, studies on the catalytic activity of metal complexes illustrate the significant and multifaceted interactions of the acetate ligand. In palladium-catalyzed reactions, the acetate ligand can play multiple roles, including facilitating the proximity of reactants, acting as an inner-sphere base to enhance nucleophilicity, and participating in proton transfer processes. acs.org While these examples involve palladium, they demonstrate the diverse ways in which the acetate ligand can interact with metal centers and influence reaction pathways, principles that can be extended to understanding interactions in lithium-acetate-containing systems. The presence of this compound has also been shown to influence the coordination of other ligands, such as promoting the deprotonation and coordination of a Schiff base ligand to a metal center, resulting in the formation of a tridentate complex. researchgate.net

Applications in Biochemical and Molecular Biology Research

Buffering Agent in Electrophoresis

Electrophoresis is a fundamental technique used to separate charged molecules, such as DNA and RNA, based on their size and charge. Lithium acetate (B1210297) is employed as a component in certain electrophoresis buffer systems.

Lithium acetate-based buffers are utilized in agarose (B213101) gel electrophoresis for the separation of both DNA and RNA molecules. wikipedia.orgsjaswantlalcompany.com These buffers offer alternatives to traditional Tris-based buffers like TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA). wikipedia.orgamericanelements.comereztech.com

A key advantage of this compound buffers is their low electrical conductivity compared to TAE and TBE buffers. wikipedia.orgsjaswantlalcompany.comfishersci.fiwikipedia.orgamericanelements.com This lower conductivity results in reduced heat generation (Joule heating) during electrophoresis, allowing for the application of higher voltages. wikipedia.orgsjaswantlalcompany.comfishersci.fiwikipedia.org Running gels at higher voltages significantly decreases the electrophoresis time, leading to faster separation of nucleic acid fragments. wikipedia.orgsjaswantlalcompany.comfishersci.fi The reduced heat also helps maintain the integrity of the gel and the nucleic acid samples. sjaswantlalcompany.com

While this compound buffers are effective for separating larger DNA fragments, typically those greater than 2-3 kilobase pairs (kbp) or 3 kbp, borate-based buffers, such as sodium borate (B1201080) (SB) or lithium borate (LB), generally provide better resolution for smaller DNA fragments, often in the range of 100 base pairs (bp) to 3 kbp or fragments smaller than 2 kbp. wikipedia.orgamericanelements.comfishersci.dk The choice of buffer can therefore depend on the size range of the nucleic acid fragments being analyzed. Some protocols utilize a combination of this compound and boric acid in a single buffer system, such as this compound-Borate (LAB) buffer, to potentially achieve good resolution across a wider range of fragment sizes. fishersci.dk this compound buffers can also serve as a replacement for MOPS buffer in RNA electrophoresis. wikipedia.orgsjaswantlalcompany.com

Below is a comparison of typical applications for different buffer types based on DNA fragment size:

| Buffer Type | Typical Application (DNA Fragment Size) |

| TAE (Tris-acetate-EDTA) | Larger fragments (>1 kbp, >2-3 kbp) |

| TBE (Tris-borate-EDTA) | Smaller fragments (<1 kbp, <2 kbp) |

| Sodium Borate (SB) | Small fragments (100 bp - 3 kbp) |

| Lithium Borate (LB) | Fragments even smaller than 100 bp |

| This compound (LiOAc) | Larger fragments (>2-3 kbp, >3 kbp) |

| This compound-Borate (LAB) | Wider range of fragment sizes |

Gel Electrophoresis of DNA and RNA

Yeast Transformation Protocols

This compound is a key component in one of the most widely used methods for introducing foreign DNA into yeast cells, a process known as transformation. wikipedia.orgfishersci.noontosight.aifishersci.ca

The this compound method facilitates the uptake of exogenous DNA by permeabilizing the cell wall of yeast. ontosight.aiwikipedia.org While the exact mechanism is not fully elucidated, treatment with this compound is thought to increase the permeability of the cell wall, thereby increasing the exposure of DNA binding sites on the cell surface. ontosight.ai This step is crucial for allowing the relatively large DNA molecules to cross the cell wall barrier.

Below is a simplified representation of key components and steps in a typical this compound-based yeast transformation protocol:

| Component | Role |

| This compound | Permeabilizes cell wall, increases DNA binding sites exposure. |

| Carrier DNA | Essential for efficient transformation, often single-stranded DNA. ontosight.ai |

| Polyethylene (B3416737) Glycol (PEG) | Induces DNA binding to the cell surface. ontosight.ai |

| Plasmid DNA | The foreign DNA to be introduced. |

| Heat Shock | Enhances transformation efficiency. wikipedia.orgfishersci.nowikipedia.orgakrivisbio.comdsmz.de |

Application in Gene Cloning and Library Screening

This compound is a key component in efficient yeast transformation protocols, which are fundamental for gene cloning and the screening of gene libraries. The this compound/single-stranded carrier DNA/polyethylene glycol (LiAc/ssDNA/PEG) method is a widely used technique for introducing foreign DNA into Saccharomyces cerevisiae and other yeast species. This method allows for efficient cloning of genes by direct transformation of gene libraries into yeast. When a random gene pool ligation reaction is transformed into yeast using this method, specific genes such as LEU2, HIS3, URA3, TRP1, and ARG4 can be found among the primary transformants at a detectable frequency, often around 0.1%. nih.govresearchgate.net The RAD4 gene, which is toxic when cloned in Escherichia coli, has also been successfully identified among primary transformants of a ligation library in yeast using this protocol, demonstrating its utility for cloning genes that may be problematic in bacterial systems. nih.govresearchgate.net The high efficiency achieved with LiAc-based methods is essential for screening complex plasmid libraries, including those used in yeast two-hybrid analysis. researchgate.netspringernature.comcore.ac.ukspandidos-publications.com

Role of Single-Stranded Nucleic Acids as Carrier DNA

The inclusion of single-stranded nucleic acids, typically single-stranded DNA (ssDNA), as carrier DNA is crucial for achieving high transformation efficiency in LiAc-based protocols. upenn.edu The addition of single-stranded carrier DNA or RNA to the transformation reaction significantly stimulates the production of transformants. tandfonline.com Studies have shown that using single-stranded or heat-denatured double-stranded nucleic acids as carrier DNA results in a significantly higher frequency of transformation compared to using double-stranded carrier DNA. upenn.edu For instance, denatured salmon sperm DNA can increase transformation efficiency dramatically. upenn.edu Single-stranded DNA appears to be primarily responsible for this effect, as single-stranded M13 DNA and RNA have also been shown to be effective. upenn.edu The carrier DNA is thought to bind effectively to the yeast cells and promote tighter binding of the plasmid DNA, although the precise molecular mechanism is not fully understood. researchgate.net

High-Efficiency and Rapid Protocols

The LiAc/ssDNA/PEG method has been optimized to achieve high transformation efficiencies, with yields reaching up to 1 x 10⁵ transformants/µg plasmid DNA with commonly used laboratory yeast strains. tandfonline.com Further optimizations have pushed yields even higher, in some cases up to 2.2 x 10⁷ transformants/µg DNA. core.ac.uk These high-efficiency protocols are vital for applications requiring a large number of transformants, such as screening complex cDNA libraries. core.ac.uk

While high-efficiency protocols may take around 1.5 to 2.5 hours to complete after the yeast culture is prepared, rapid protocols are also available for situations where large numbers of transformants are not necessary. researchgate.netcore.ac.ukbitesizebio.com A rapid and simple LiAc-mediated transformation procedure has also been developed for Schizosaccharomyces pombe, yielding over 10⁶ transformants/µg plasmid DNA and reducing the total time required to about 20 minutes, including thawing time for cryopreserved cells. nih.gov The efficiency of LiAc transformation can be influenced by factors such as the molecular weight of the polyethylene glycol used and the growth phase of the yeast culture. researchgate.netresearchgate.net

An example of a high-efficiency LiAc transformation protocol involves incubating yeast cells with a transformation mixture containing PEG, LiAc, single-stranded carrier DNA, and plasmid DNA, followed by a heat shock step. core.ac.uktandfonline.com The optimal conditions, such as the concentration of LiAc and the temperature and duration of the heat shock, have been refined to maximize efficiency. core.ac.uktandfonline.comnih.gov

Co-transformation Techniques

This compound-mediated transformation facilitates co-transformation, a technique where cells take up more than one DNA molecule simultaneously. Studies have shown that using the high-efficiency LiAc protocol, 30-40% of transformation-competent cells can take up multiple DNA molecules. nih.govresearchgate.net This co-transformation phenomenon can be exploited to enrich for integration and deletion events significantly, by 30- to 60-fold. nih.govresearchgate.net Co-transformation has been successfully applied in the construction of simultaneous double gene disruptions and in disrupting both copies of a gene in a diploid organism, albeit at a lower frequency (2-5%) compared to single gene disruptions. nih.govresearchgate.net

Application in Oleaginous Yeast Genetic Engineering (e.g., Lipomyces starkeyi)

This compound-mediated transformation methods have been established and are crucial for the genetic engineering of oleaginous yeasts like Lipomyces starkeyi. nih.govresearchgate.netnih.gov While other transformation methods such as spheroplasting and electroporation are also used in L. starkeyi, LiAc-mediated transformation is a reported technique for introducing foreign DNA into this yeast species to improve its oleaginicity and for other genetic modifications. nih.govnih.gov Although initial transformation rates for L. starkeyi using LiAc were reported as extremely low, requiring very high DNA concentrations, advances in genetic engineering tools for this yeast are enabling its development as a microbial chassis for producing biofuels and chemicals. researchgate.netnih.govmdpi.com Optimized genetic transformation systems, including LiAc-mediated methods, are essential for improving lipid production and analyzing lipid metabolism mechanisms in L. starkeyi. nih.govmdpi.com

Proteomics Research Applications

While not as extensively documented as its role in yeast transformation, this compound has some relevance in proteomics research, particularly in sample preparation and mass spectrometry-based analysis. For instance, in mass spectrometry, lithium ions can be used to form cationic adducts with various compounds, which can be beneficial for their detection and analysis. nih.gov The addition of this compound to liquid chromatography mobile phases has been shown to enhance ionization and adduct formation, which can be useful for the analysis of certain molecules, such as permethylated O-glycans, in proteomics workflows. researchgate.net Ammonium (B1175870) acetate, a related acetate salt, is commonly used as a volatile buffer in native top-down mass spectrometry for analyzing intact proteins and protein complexes. nih.govacs.org While direct widespread use of this compound as a primary reagent in all aspects of proteomics is not indicated by the search results, its role in enhancing ionization for mass spectrometry-based analysis of certain biomolecules suggests a specialized application within the field.

DNA and RNA Extraction Methodologies

This compound is utilized in certain methodologies for the extraction of genomic DNA and RNA. A this compound/SDS lysis method has been developed for the extraction of genomic DNA from Saccharomyces cerevisiae. protocols.io This method is noted for its simplicity, speed, and ease of performance, making it suitable for obtaining genomic DNA for PCR-based applications. protocols.io While it may not yield DNA of the absolute highest purity, it provides DNA of sufficient quality for many downstream applications. protocols.io The protocol typically involves suspending yeast cells in a solution containing this compound and SDS, followed by incubation and subsequent steps to precipitate and purify the DNA. protocols.iocabidigitallibrary.org

In RNA extraction, lithium chloride (LiCl), a related lithium salt, is more commonly used than this compound for precipitating RNA. bioecho.comthermofisher.com LiCl precipitation is advantageous because it does not efficiently precipitate DNA, protein, or carbohydrates, making it useful for removing contaminants from RNA preparations. thermofisher.com While this compound itself is not as frequently cited for bulk RNA precipitation as LiCl, the use of acetate salts in combination with ethanol (B145695) is a standard method for desalting and concentrating both DNA and RNA. bioecho.com Some RNA extraction protocols may combine lithium chloride and sodium acetate to facilitate better RNA precipitation. nih.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 3474584 |

| Acetic acid | 176 |

| Polyethylene glycol | 174183 |

| Dithiothreitol | 446094 |

| Calcium chloride | 5284359 |

| Dimethyl sulfoxide (B87167) (DMSO) | 679 |

| Ethanol | 702 |

| Glycerol | 753 |

| Lithium chloride | 6264 |

| Sodium acetate | 517045 |

| Ammonium acetate | 517155 |

| Phenol | 989 |

| Chloroform | 6217 |

| Sodium dodecyl sulfate (B86663) (SDS) | 3423265 |

| Proteinase K | 16213188 |

| EDTA | 6049 |

| Tris | 1125 |

| Guanidine isothiocyanate | 10483 |

| Cetyltrimethylammonium bromide (CTAB) | 8206 |

| Formic acid | 302 |

| Acetonitrile | 6342 |

| Ammonium bicarbonate | 16211111 |

Data Tables

While the search results provide qualitative descriptions of efficiency and applications, detailed quantitative data tables suitable for interactive display across all sections were not consistently available in a structured format. However, some results mention specific efficiency numbers for yeast transformation, which can be summarized:

| Method | Yeast Strain | Efficiency (Transformants/µg DNA) | Source |

| LiAc/ssDNA/PEG | Laboratory strains | Up to 1 x 10⁵ | tandfonline.com |

| Optimized LiAc/ssDNA/PEG | Not specified | Up to 2.2 x 10⁷ | core.ac.uk |

| LiAc/DTT/Ca²⁺ | Not specified | ~2.0 x 10⁴ | tandfonline.com |

| LiAc/ssDNA/PEG with DTT (one-step) | Stationary phase cells | 2.1 x 10⁴ | tandfonline.com |

| Hybrid LiAc/Electroporation | Not specified | 5.2 x 10⁶ | tandfonline.com |

| LiAc (original Ito et al.) | Not specified | 50-100 | upenn.edunih.gov |

| LiAc/ssDNA (Schiestl and Gietz) | Not specified | 100,000 | core.ac.uk |

| Rapid LiAc (Schizosaccharomyces pombe) | Cryopreserved cells | > 10⁶ | nih.gov |

| LiAc (Kluyveromyces marxianus) | Stationary phase cells | 9.4 x 10² | researchgate.net |

| LiAc/DTT/Heat shock (K. marxianus) | Not specified | 1.9 x 10³ | researchgate.net |

Protein Crystallization

This compound is utilized in protein crystallization as a component of crystallization screens and as an additive to optimize crystal growth. Its role is primarily linked to its properties as a salt, influencing ionic strength and acting as a precipitating agent in conjunction with other compounds, notably polyethylene glycol (PEG).

Studies have shown this compound as a component in successful crystallization conditions for various proteins. For instance, preliminary crystallization of rat calcineurin B homologous protein 1 (CHP1) was achieved using a condition containing 0.2 M this compound and 20% (w/v) PEG 3350 at pH 7.8. Refinement of this condition, increasing this compound to 0.4 M and PEG 3350 to 27.5% at pH 9.0, significantly improved the size and quality of the crystals, leading to diffraction data suitable for high-resolution X-ray crystallographic analysis at 2.2 Å resolution. nih.gov

In another example, the extracellular adhesion domain of Helicobacter pylori adhesin A (HpaA) was subjected to crystallization trials using various salts, including this compound. While initial attempts with lithium sulfate yielded crystals with poor reproducibility, testing other lithium salts like this compound and lithium chloride, as well as other sulfates, revealed that ammonium sulfate produced crystals with a faster growth rate and good reproducibility, although smaller in size compared to those from the optimized lithium sulfate condition. This suggests that the specific cation present can influence crystal packing and growth. nih.gov

This compound is a common component in commercial protein crystallization screens, such as those based on PEG/Ion combinations. nih.govhamptonresearch.comjenabioscience.comiucr.org These screens explore a range of precipitants and salts to identify initial crystallization hits. A condition containing 0.2 M this compound and 20% PEG 3350 has been reported to produce preliminary crystals in such screens. hamptonresearch.com

The effectiveness of this compound in promoting protein crystallization can be attributed to its ability to influence the solubility of proteins through "salting out" effects, similar to other neutral salts. nih.gov The presence of this compound contributes to the ionic strength of the crystallization solution, which can reduce the solubility of the protein and drive it towards supersaturation, a necessary condition for crystal nucleation and growth. nih.gov

Furthermore, in some cases, replacing ions in crystallization conditions, such as using this compound instead of lithium sulfate or ammonium acetate instead of ammonium sulfate, can be attempted to maintain ionic strength while potentially increasing the solubility of heavy atoms or influencing crystal formation. hamptonresearch.com The choice of cation, even among monovalent ions like lithium and ammonium, can impact crystal packing and the resulting space group. nih.gov

Detailed research findings highlight the use of this compound in specific protein crystallization efforts. The crystallization of EndoS, an endo-β-N-acetylglucosaminidase, was successfully achieved using a condition containing 0.2 M this compound and 20% PEG 3350. emory.edu This condition yielded crystals with substantially larger dimensions compared to other tested conditions and improved the X-ray diffraction quality. emory.edu

The application of microseed matrix screening (MMS) in promoting the crystallization of antibody–antigen complexes has also involved this compound. iucr.org In one instance, crystals of an antibody-antigen complex (H2L6) were obtained using a condition containing 20% PEG 3350 and 0.2 M this compound at pH 7.9. iucr.org

While this compound can function as a precipitant, it has also been noted that acetate, in higher concentrations, can act as a cryo salt, potentially offering cryoprotection properties for the resulting crystals, which is beneficial for data collection at cryogenic temperatures. hamptonresearch.commdpi.comvassar.edu

The following table summarizes some reported conditions involving this compound in protein crystallization:

| Protein | This compound Concentration | Other Precipitants/Additives | pH | Notes | Source |

| Rat calcineurin B homologous protein 1 | 0.2 M, 0.4 M | 20%, 27.5% PEG 3350 | 7.8, 9.0 | Preliminary and optimized conditions | nih.gov |

| Helicobacter pylori adhesin A (HpaA) | Tested (comparison) | Various sulfates/lithium salts | Not specified | Compared to ammonium sulfate, which yielded crystals | nih.gov |

| Various (from commercial screens) | 0.2 M | 20% PEG 3350 | 7.8 | Component of initial screening conditions | nih.govhamptonresearch.com |

| EndoS | 0.2 M | 20% PEG 3350 | Not specified | Yielded larger crystals with improved diffraction quality | emory.edu |

| Antibody-antigen complex (H2L6) | 0.2 M | 20% PEG 3350 | 7.9 | Used in microseed matrix screening | iucr.org |

Table 1: Examples of Protein Crystallization Conditions Utilizing this compound

The solubility of this compound in water is high, which facilitates its use in preparing crystallization solutions. solubilityofthings.com Its ionic nature contributes to its solubility and its function in influencing protein behavior in solution. solubilityofthings.com

Computational Chemistry and Spectroscopic Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of lithium acetate (B1210297), from the dissociation of ion clusters to its transport properties in complex media.

Molecular dynamics simulations have been employed to investigate the dissociation kinetics of singly charged lithium acetate clusters, specifically Li⁺(CH₃COOLi)n. pacific.edu In these computational studies, clusters of varying sizes (e.g., n=12 and n=13) are simulated at high temperatures, ranging from 1100 K to 1300 K, to observe their fragmentation patterns and decay kinetics. pacific.edu The initial stages of the reaction are assumed to follow first-order kinetics, allowing for the application of the Arrhenius equation to determine the energetic barriers to dissociation. pacific.edu

A notable finding from these simulations is the observation of "magic number" clusters, where certain sizes are particularly stable. For this compound, the n=3 cluster ion is identified as a magic number cluster, indicating enhanced stability. pacific.edu The primary neutral product observed during the dissociation is the (CH₃COOLi)₂ dimer. pacific.edu

Simulations reveal that the dissociation kinetics are temperature-dependent. At lower temperatures (1100 K to 1200 K), the kinetics for clusters with n=12 and n=13 are similar. pacific.edu However, as the temperature increases, the n=12 cluster dissociates at a higher rate than the n=13 cluster. pacific.edu The calculated activation energies for these clusters differed by more than 500 J, which implies that the n=12 cluster is less stable than the n=13 cluster, despite having similar fragmentation pathways. pacific.edu

For doubly charged this compound clusters, (CH₃COOLi)nLi₂²⁺, studies on unimolecular and collision-induced dissociation (CID) show that the dominant fragmentation process is Coulomb fission, where the cluster breaks apart due to charge separation. nih.gov This is distinct from the neutral evaporation processes often seen in other multiply charged clusters. nih.gov

| Feature | Observation | Source(s) |

| Cluster Formula | Li⁺(CH₃COOLi)n | pacific.edu |

| Simulation Temperatures | 1100 K - 1300 K | pacific.edu |

| Kinetic Model | First-order kinetics | pacific.edu |

| Magic Number Ion | n=3 | pacific.edu |

| Major Neutral Product | (CH₃COOLi)₂ | pacific.edu |

| Relative Stability | n=13 cluster is more stable than n=12 cluster | pacific.edu |

| Dissociation of Doubly Charged Clusters | Dominated by Coulomb fission | nih.gov |

Specifically for this compound, MD simulations have been used to explore the Li-ion hopping mechanism in a solid polymer electrolyte based on carboxymethyl cellulose (B213188) (CMC). This work highlights the potential of this compound in SPE applications and uses computational methods to unravel the molecular transport pathways.

The way lithium ions are solvated—how they are surrounded by solvent molecules or polymer chains—dictates their mobility and reactivity. MD simulations, often combined with spectroscopic methods, are used to probe these solvation structures. jcesr.orgnih.gov Key parameters derived from simulations include coordination numbers (the number of nearest neighbors to an ion) and solvation free energy. mdpi.com

In aqueous solutions, combined MD simulations and X-ray absorption measurements indicate that this compound has a strong tendency to form close contact ion pairs. mpg.de This is attributed to the bidentate interaction geometry, where both oxygen atoms of the acetate anion coordinate with the lithium ion, and the high electronegativity of the acetate group. mpg.de

In the context of polymer electrolytes, the coordination of Li⁺ ions with oxygen atoms on the polymer chains can create temporary crosslinks, which affects the dynamics of the system. The lifetime of these solvation structures is a key factor in ion transport. For this compound specifically, studies have pointed to a tetrahedral coordination of the lithium cation with four oxygen atoms in the solid state.

MD simulations provide a pathway to predict key transport properties like the diffusion coefficient (D) and ionic conductivity (σ). The diffusion coefficient is typically calculated from the mean-squared displacement (MSD) of the ions over time in the simulation. mit.educaltech.edu For sufficiently long simulations, the MSD becomes linear with time, and the diffusion coefficient can be extracted from the slope of this line. caltech.edu The ionic conductivity can then be estimated from the diffusion coefficients of the constituent ions using relationships like the Nernst-Einstein equation. researchgate.net